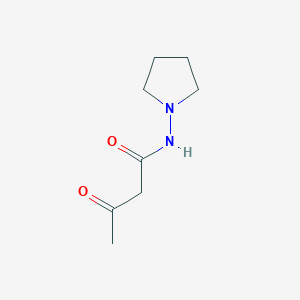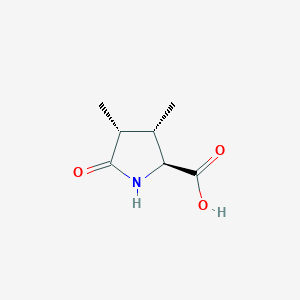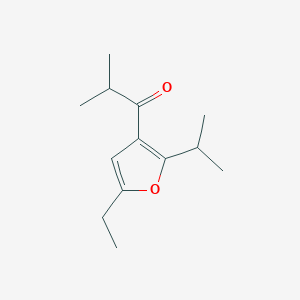
1-(5-Ethyl-2-isopropylfuran-3-yl)-2-methylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Ethyl-2-isopropylfuran-3-yl)-2-methylpropan-1-one is an organic compound that belongs to the class of ketones It features a furan ring substituted with ethyl and isopropyl groups, and a ketone functional group attached to a methylpropan-1-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Ethyl-2-isopropylfuran-3-yl)-2-methylpropan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of a substituted furan with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include:
Temperature: 0-5°C initially, then gradually increased to room temperature.
Solvent: Anhydrous dichloromethane or chloroform.
Catalyst: Aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production methods for such compounds often involve optimized versions of laboratory synthesis techniques. These methods may include continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also becoming more common.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Ethyl-2-isopropylfuran-3-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can undergo electrophilic substitution reactions, where the ethyl or isopropyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.
Substitution: Electrophiles like halogens (Br2, Cl2) in the presence of a catalyst.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted furans depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(5-Ethyl-2-isopropylfuran-3-yl)-2-methylpropan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(5-Methyl-2-isopropylfuran-3-yl)-2-methylpropan-1-one
- 1-(5-Ethyl-2-methylfuran-3-yl)-2-methylpropan-1-one
Comparison
Compared to similar compounds, 1-(5-Ethyl-2-isopropylfuran-3-yl)-2-methylpropan-1-one may exhibit unique properties due to the specific arrangement of its substituents
Propriétés
Formule moléculaire |
C13H20O2 |
|---|---|
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
1-(5-ethyl-2-propan-2-ylfuran-3-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C13H20O2/c1-6-10-7-11(12(14)8(2)3)13(15-10)9(4)5/h7-9H,6H2,1-5H3 |
Clé InChI |
ZKNWULMLTAWBFS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(O1)C(C)C)C(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1H-Pyrrole-2-carbothioyl)amino]benzoic acid](/img/structure/B12880632.png)





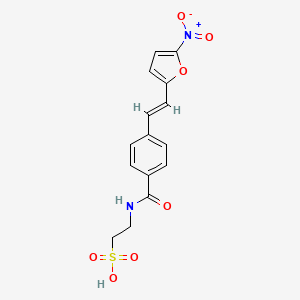
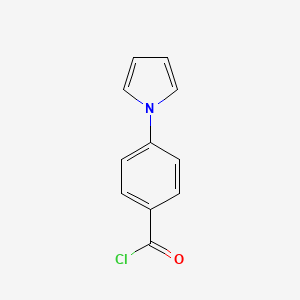
![(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)methanol](/img/structure/B12880688.png)
![(4S,4'S)-2,2'-(5,5'-dichloro-[1,1'-biphenyl]-2,2'-diyl)bis(4-phenyl-4,5-dihydrooxazole)](/img/structure/B12880693.png)
![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B12880701.png)
